Eusiderin

説明

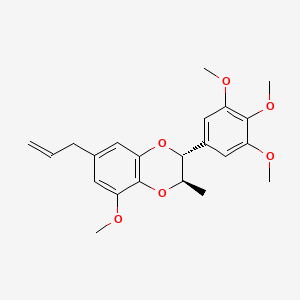

Structure

3D Structure

特性

CAS番号 |

127420-50-2 |

|---|---|

分子式 |

C22H26O6 |

分子量 |

386.4 g/mol |

IUPAC名 |

(2R,3R)-5-methoxy-3-methyl-7-prop-2-enyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine |

InChI |

InChI=1S/C22H26O6/c1-7-8-14-9-16(23-3)22-19(10-14)28-20(13(2)27-22)15-11-17(24-4)21(26-6)18(12-15)25-5/h7,9-13,20H,1,8H2,2-6H3/t13-,20+/m1/s1 |

InChIキー |

BVNKWNRETUIZFZ-XCLFUZPHSA-N |

異性体SMILES |

C[C@@H]1[C@H](OC2=C(O1)C(=CC(=C2)CC=C)OC)C3=CC(=C(C(=C3)OC)OC)OC |

正規SMILES |

CC1C(OC2=C(O1)C(=CC(=C2)CC=C)OC)C3=CC(=C(C(=C3)OC)OC)OC |

製品の起源 |

United States |

Natural Occurrence and Biosynthetic Pathways

The presence of eusiderin is well-documented in a variety of plant families, particularly within the Lauraceae. Its distribution in the plant kingdom highlights specific genera as notable sources of this complex molecule.

Phytogeography and Botanical Sources of Eusiderin Compounds

The Borneo ironwood tree, Eusideroxylon zwageri, stands out as a significant and well-documented source of eusiderin. This large, evergreen tree, native to the lowland rainforests of Borneo and Sumatra, is renowned for its exceptionally durable timber rsc.org. The remarkable resistance of its heartwood to decay and termite attack is largely attributed to the presence of extractive compounds, with eusiderin being a primary factor semanticscholar.orgnih.gov. Scientific investigations have repeatedly confirmed the isolation of eusiderin from the wood of E. zwageri, solidifying its status as a principal botanical source of this neolignan researchgate.netrsc.orgnih.gov. The concentration of eusiderin within the heartwood contributes significantly to the wood's economic value and ecological resilience semanticscholar.orgnih.gov.

Beyond Eusideroxylon, eusiderin and its isomers have been identified in several other plant genera. Within the Lauraceae family, species of Licaria are known to produce a variety of benzodioxane-type neolignans, including several isomers of eusiderin (eusiderins I, J, K, L, and M), which have been isolated from the bark and fruit calyx of Licaria chrysophylla. The genus Aniba, also in the Lauraceae family, has been shown to contain eusiderins and other related neolignans in the trunk wood of certain Amazonian species nih.govtestbook.com. Similarly, neolignans, including eusiderin, have been found in species of the genus Virola. While specific details on eusiderin in Ocotea are less prevalent in the literature, the genus is a known source of various neolignans, suggesting the potential for eusiderin's presence.

The following table summarizes the occurrence of eusiderin and its isomers in the aforementioned plant genera.

| Botanical Source | Plant Part | Eusiderin Derivatives Found |

| Eusideroxylon zwageri | Heartwood | Eusiderin |

| Licaria chrysophylla | Bark, Fruit Calyx | Eusiderins I, J, K, L, M |

| Aniba species | Trunk Wood | Eusiderins |

| Virola species | Not specified | Eusiderin |

Elucidation of Eusiderin Biogenesis

The biosynthesis of eusiderin is a complex process that originates from primary metabolism and proceeds through a series of specialized enzymatic reactions. The formation of its core structure is intrinsically linked to the broader pathways of phenylpropanoid and lignan biosynthesis.

The journey to eusiderin begins with the shikimate pathway, a fundamental metabolic route in plants and microorganisms responsible for the production of aromatic amino acids nih.gov. This pathway converts simple carbohydrate precursors, D-erythrose-4-phosphate and phosphoenolpyruvate, into chorismate, a key branch-point intermediate nih.gov. From chorismate, the pathway leads to the synthesis of L-phenylalanine and L-tyrosine uvic.ca.

These aromatic amino acids are the entry point into the phenylpropanoid pathway researchgate.net. The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid nih.gov. A series of subsequent hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT), modify the phenyl ring to produce a variety of substituted cinnamic acids and their corresponding alcohols, collectively known as monolignols (e.g., coniferyl alcohol, sinapyl alcohol) nih.govnih.gov. These monolignols are the fundamental building blocks for both lignins and lignans (B1203133), including neolignans like eusiderin uvic.caoup.com. Lignans are formed by the dimerization of two phenylpropanoid units nih.gov.

The formation of the characteristic 1,4-benzodioxane (B1196944) ring system of eusiderin occurs through the oxidative coupling of two phenylpropanoid (C6-C3) units semanticscholar.orgrsc.org. This process is believed to be initiated by the action of oxidative enzymes, such as laccases and peroxidases researchgate.net. These enzymes catalyze the one-electron oxidation of the phenolic hydroxyl groups of the monolignol precursors, generating reactive phenoxy radicals.

The subsequent coupling of these radicals is a key step in determining the final structure of the neolignan. For the formation of a 1,4-benzodioxane structure, an O-β coupling of the phenoxy radicals is proposed, followed by an intramolecular cyclization of the resulting quinone methide intermediate semanticscholar.org. While this coupling can occur randomly in vitro, in vivo, the reaction is often regio- and stereospecific, suggesting the involvement of other proteins.

Extraction, Isolation, and Analytical Methodologies

Comprehensive Extraction Strategies from Botanical Materials

Extraction is the initial step to separate Eusiderin and other compounds from the solid plant material. This often involves grinding the plant part of interest, such as the heartwood, to increase the surface area for solvent contact. iiste.orgunja.ac.idhielscher.com

Sequential Solvent Extraction Techniques

Sequential solvent extraction is a common approach that utilizes a series of solvents with increasing polarity to selectively extract different classes of compounds. For Eusiderin, which is often found in less polar fractions, this method can be particularly effective. nih.govpakbs.org

A typical sequential extraction protocol for Eusideroxylon zwageri heartwood involves initial extraction with methanol (B129727) (MeOH) at room temperature, sometimes followed by extraction under reflux conditions. iiste.orgrjpbcs.comiiste.orgunja.ac.id After the methanol extraction, the extract can be fractionated using solvents like n-hexane and ethyl acetate (B1210297). iiste.orgrjpbcs.comunja.ac.idphcogj.com For instance, Eusiderin I and Compound B have been isolated from the n-hexane fraction, while Compound C was obtained from the dichloromethane (B109758) fraction in studies on Eusideroxylon zwageri. phcogj.comphcogj.com Another study reported using a combination of n-hexane and ethyl acetate with increasing polarity as eluent during vacuum liquid chromatography of a methanol extract. iiste.orgrjpbcs.comunja.ac.id Dichloromethane has also been used in the purification of synthesized Eusiderin derivatives. iiste.org

The choice and sequence of solvents are critical as they influence the range of compounds extracted based on their polarity. Solvents like n-hexane are less polar and tend to extract lipophilic compounds, while methanol and ethyl acetate are more polar and extract compounds with higher polarity. nih.govmdpi.com

Optimization of Extraction Parameters for Eusiderin Yield

Optimizing extraction parameters is crucial to maximize the yield of Eusiderin. Factors that can influence the extraction efficiency include the solvent type, solvent-to-solid ratio, temperature, and extraction time. libretexts.orgemanresearch.orgscholarsresearchlibrary.com While specific detailed optimization studies solely focused on maximizing Eusiderin yield were not extensively detailed in the provided snippets, general principles of extraction optimization apply. Increasing temperature can sometimes increase the yield of extractives, as shown in studies on other botanical materials using solvents like water and ethanol. mdpi.com The particle size of the plant material also plays a role, with smaller particles generally leading to better extraction efficiency due to increased surface area. hielscher.com Repeated extraction cycles with the chosen solvent are often performed to ensure thorough extraction of the target compound. iiste.orgrjpbcs.comunja.ac.id

Advanced Chromatographic Purification Protocols

Following extraction, chromatographic techniques are employed to isolate and purify Eusiderin from the complex mixture of compounds present in the crude extract.

Preparative Column Chromatography

Column chromatography is a widely used technique for purifying natural products. Silica (B1680970) gel is a common stationary phase for normal-phase chromatography, often used with mobile phases of varying polarity, such as combinations of n-hexane and ethyl acetate. iiste.orgrjpbcs.comiiste.orgunja.ac.idchromatographyonline.com Studies on Eusiderin isolation have utilized silica gel column chromatography with n-hexane-ethyl acetate mixtures of increasing polarity as the eluent to fractionate extracts. iiste.orgrjpbcs.comunja.ac.id For example, Eusiderin A was identified in specific fractions eluted with n-hexane and ethyl acetate mixtures. iiste.orgunja.ac.id

Sephadex LH-20 is another stationary phase used in column chromatography, particularly useful for separating natural products based on molecular size and partition. sci-hub.sebas.bgcytivalifesciences.com It is a beaded, cross-linked dextran (B179266) that swells in various organic solvents and water, offering unique selectivity. cytivalifesciences.com While the provided snippets mention Sephadex LH-20 in the context of separating phenolic compounds and other natural products, its specific application for purifying Eusiderin was not explicitly detailed, though it is a relevant technique for natural product purification. sci-hub.sebas.bgcytivalifesciences.com

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of natural products, offering high resolution and efficiency. springernature.comkromasil.com Both normal-phase and reversed-phase HPLC can be employed depending on the polarity of the target compound and the complexity of the mixture. chromatographyonline.comspringernature.com

HPLC has been used in the purification of Eusiderin derivatives. iiste.org For instance, normal phase HPLC with a silica column and n-hexane-ethyl acetate as the mobile phase has been employed to furnish purified compounds. iiste.org Preparative HPLC is particularly useful for isolating larger quantities of pure compounds after initial purification steps like column chromatography. chromatographyonline.comspringernature.com

Spectroscopic Characterization and Analytical Validation

Once isolated, the structure and purity of Eusiderin are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, COSY, and NOESY, is essential for determining the structural elucidation of Eusiderin by providing detailed information about the arrangement of atoms and bonds within the molecule. iiste.orgrjpbcs.comresearchgate.netoutsourcedpharma.com Mass Spectrometry (MS), such as FAB-MS, is used to determine the molecular weight of Eusiderin and its derivatives, providing complementary information for structural confirmation. iiste.orgiiste.orgoutsourcedpharma.com UV and IR spectroscopy can also provide valuable data regarding the presence of specific functional groups and the electronic transitions within the molecule. rjpbcs.comunja.ac.idphcogj.comphcogj.com Comparing the spectroscopic data obtained with previously reported data for Eusiderin is a crucial step in confirming the identity of the isolated compound. rjpbcs.comunja.ac.idphcogj.comphcogj.com

These analytical techniques, often used in combination, provide robust evidence for the successful isolation and characterization of Eusiderin from botanical sources. outsourcedpharma.comnih.govwiley.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, NOESY)

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds like Eusiderin, providing detailed information about the arrangement of atoms within the molecule. Both proton (¹H) and carbon-13 (¹³C) NMR spectra are routinely used. rjpbcs.comiiste.org

¹H NMR spectroscopy provides information about the different types of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling. acs.orgchemconnections.org ¹³C NMR spectroscopy reveals the different types of carbon atoms present. acs.orgchemconnections.org

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for confirming structural assignments. COSY experiments show correlations between protons that are coupled through bonds, helping to establish the connectivity of adjacent protons. chemconnections.orguzh.chresearchgate.net NOESY experiments, on the other hand, reveal correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. chemconnections.orguzh.chgoogle.com This spatial information is particularly useful for determining the relative stereochemistry of a molecule. The structures of Eusiderin A and its derivatives have been determined based on their spectroscopic data, including ¹H NMR, COSY, and NOESY spectra. iiste.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass Spectrometry (MS) is employed to determine the molecular weight of Eusiderin and its fragments, providing crucial information about its elemental composition. iiste.org High-Resolution Mass Spectrometry (HRMS) offers even greater accuracy in mass measurements, allowing for the determination of the exact molecular formula of a compound by distinguishing between molecules with very similar nominal masses. spectroscopyonline.commicrotrace.comamericanpharmaceuticalreview.comlibretexts.org

HRMS data can indicate the molecular formula of isolated compounds. For instance, in studies involving related neolignans, HRMS data has been used to determine molecular formulas based on observed molecular ion peaks. nih.gov LC-MS, which couples liquid chromatography with mass spectrometry, is a powerful technique for separating components in a mixture and then obtaining their mass spectra for identification and characterization. microtrace.comamericanpharmaceuticalreview.com

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which can be indicative of the presence of conjugated systems, aromatic rings, or other chromophores. itwreagents.commrclab.comijrpr.com IR spectroscopy, or vibrational spectroscopy, is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. itwreagents.commrclab.comijrpr.comrhhz.net

UV and IR spectroscopy have been used in the structural analysis of Eusiderin and related compounds. phcogj.comrjpbcs.comresearchgate.net For example, the UV spectrum of Eusiderin I in chloroform (B151607) shows absorption maxima at specific wavelengths, which are characteristic of unsaturated chromophores and oxygenated aromatic systems. phcogj.com The IR spectrum provides a "fingerprint" region that can be used to confirm the identity of a compound by comparison with known spectra. itwreagents.com

Table 1: UV Absorption Data for Eusiderin I

| Solvent | λmax (nm) |

| Chloroform | 241, 273 |

Chromatographic Purity Assessment Techniques (e.g., TLC, HPLC)

Chromatographic techniques are essential for the separation of compounds in a mixture and for assessing the purity of isolated substances. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique commonly used for monitoring the progress of reactions, checking the purity of samples, and preliminary separation. libretexts.orgbachem.comnih.gov High-Performance Liquid Chromatography (HPLC) is a more sophisticated and powerful technique that provides higher resolution separation and is widely used for both analytical and preparative purposes, including purity assessment and quantification. rjpbcs.comiiste.orgacs.orgijrpr.combachem.comnih.govscribd.com

TLC analysis of Eusiderin and its derivatives is performed on plates coated with an adsorbent material, such as silica gel. rjpbcs.comiiste.org Spots can be visualized under UV light or by using spraying agents. rjpbcs.com TLC has been used to monitor the consumption of Eusiderin A in chemical reactions. rjpbcs.com HPLC is utilized for assessing the purity of isolated compounds, with purity often assessed by analyzing the chromatogram for the presence of multiple peaks. nih.govresearchgate.net The combination of HPLC with detectors like UV-Vis or Mass Spectrometry enhances its capability for identification and purity analysis. microtrace.comamericanpharmaceuticalreview.com

Table 2: Chromatographic Techniques Used in Eusiderin Studies

| Technique | Application(s) |

| Vacuum Liquid Chromatography (VLC) | Fractionation of extracts phcogj.comrjpbcs.comiiste.orgresearchgate.net |

| Column Chromatography (CC) | Purification of fractions phcogj.comrjpbcs.comiiste.orgresearchgate.net |

| Thin-Layer Chromatography (TLC) | Monitoring reactions, purity check phcogj.comrjpbcs.comiiste.orgresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, analysis americanpharmaceuticalreview.comijrpr.comnih.govresearchgate.net |

Synthetic Chemistry and Structure Activity Relationship Sar Studies

Total Synthesis of Eusiderin and its Congeners

The total synthesis of eusiderin and its related neolignans has been a focus of research, employing various strategies to construct the characteristic 1,4-benzodioxane (B1196944) ring system and incorporate the necessary substituents.

Enantioselective and Asymmetric Synthesis Strategies

Enantioselective and asymmetric synthesis approaches are vital for obtaining specific stereoisomers of eusiderin and its congeners, as biological activity can be highly dependent on chirality. The enantioselective synthesis of (-)-eusiderins A, B, G, L, M and (+)-eusiderin C, along with a range of analogues, has been achieved using a divergent synthesis route starting from a single chiral aldehyde derived from (S)-ethyl lactate. acs.orgresearchgate.netnih.gov This approach allowed for the determination of the absolute stereochemistry of several eusiderin variants. acs.orgnih.gov For instance, the absolute stereochemistry of synthetic (-)-eusiderin A was confirmed to be 7R,8R, showing similar optical rotation to the natural product. acs.org

Biomimetic Approaches to the 1,4-Benzodioxane Core

Biomimetic strategies aim to mimic the natural biosynthetic pathways of these compounds, often involving oxidative coupling of phenolic precursors. Eusiderin is believed to arise from the oxidative coupling through oxygen of two C6-C3 phenols, a process associated with lignin (B12514952) synthesis. rsc.orgscribd.com The formation of the 1,4-benzodioxane ring in neolignans is thought to involve a three-step process: enzymatically promoted phenol (B47542) oxidation of two C6-C3 units, coupling of the resulting radicals, and cyclization of the formed quinone methides. acs.orgpsu.edu Some synthetic routes to the 1,4-benzodioxane core have utilized cyclization reactions catalyzed by strong acid ion exchange resins. sioc-journal.cn

Specific Total Synthesis of Eusiderin Variants (e.g., Eusiderin G, K, J, E, F)

Total syntheses of specific eusiderin variants have been reported, often employing different synthetic strategies.

Eusiderin K and J: (±)-Eusiderin K and (±)-Eusiderin J have been synthesized from pyrogallol (B1678534), employing a Claisen rearrangement to construct the necessary C6-C3 units. tandfonline.comtandfonline.comtandfonline.comscribd.comresearchgate.netblogspot.com This route addresses the difficulty in synthesizing C6-C3 units with specific substitution patterns like the 4-hydroxy-3,5-dimethoxy aryl group. tandfonline.comtandfonline.comscribd.com The synthesis of (±)-eusiderin K and (±)-eusiderin J involved converting pyrogallol to trimethyl pyrogallol, followed by a series of reactions including Claisen rearrangement and oxidation with silver oxide. tandfonline.comtandfonline.comblogspot.com

Eusiderin E and F: (±)-Eusiderin E and (±)-Eusiderin F have also been synthesized from pyrogallol, utilizing the Claisen rearrangement to obtain the required C6-C3 units. researchgate.netzendy.ioelectronicsandbooks.com

Rational Design and Synthesis of Eusiderin Derivatives

Rational design and synthesis of eusiderin derivatives involve targeted structural modifications to explore and enhance biological activities. iiste.orgiiste.org These modifications often focus on the allylic moiety and the introduction of novel functional groups.

Systematic Modifications of the Allylic Moiety (e.g., Oxidation, Bromination, Demethylation)

Modifications of the allylic chain of eusiderin A have been explored to improve properties like hydrophilicity and enhance biological activity. rjpbcs.comunja.ac.idiiste.orgbenthamdirect.com

Oxidation: Oxidation of the terminal methylene (B1212753) of the allylic chain in eusiderin A has been shown to produce primary alcohols, pinacols, and aldehydes, some of which exhibit strong activity against plant pathogenic fungi. rjpbcs.comunja.ac.idbenthamdirect.com The Wacker Oxidation method, in combination with α-hydroxylation-ketone methods, has been used to oxidize the allylic chain of eusiderin A, leading to compounds like 7,3'-epoxy-8,4'-oxyneolignane-1'-carboxylic acid, which showed antifungal activity. unja.ac.idbenthamdirect.comresearchgate.net Oxidation with osmium tetraoxide has also been used to form pinacols at the allylic chain. iiste.org

Bromination: Bromination of the allylic chain of eusiderin A has been conducted through electrophilic addition reactions using bromine in glacial acetic acid, forming dibrominated intermediates. rjpbcs.com These intermediates can then be further modified. rjpbcs.com

Demethylation: Demethylation of methoxyl groups on the aromatic ring of eusiderin A derivatives has been shown to significantly increase antifeedant activity. iiste.org Selective demethylation can be challenging, sometimes leading to complex mixtures of products. rsc.org

Introduction of Novel Functional Groups for Enhanced Bioactivity

The introduction of novel functional groups aims to create derivatives with improved or altered biological profiles. While the provided search results primarily highlight modifications of existing functionalities and the impact on activity (like increased hydrophilicity affecting antifungal activity rjpbcs.comunja.ac.idiiste.orgbenthamdirect.com or demethylation affecting antifeedant activity iiste.org), the general principle involves synthesizing derivatives with varied substituents to probe SAR. Studies on eusiderin A derivatives have shown that modifications, including those affecting hydrophobicity, can influence biological activity such as antifeedant properties. iiste.orgrjpbcs.comiiste.org The synthesis of various derivatives has been undertaken to disclose the SAR as antifeedants. iiste.orgiiste.org

Mechanistic Investigations of Structure-Activity Relationships

Correlation Between Chemical Structure and Biological Potency

Studies on eusiderin A and its derivatives have aimed to elucidate the relationship between specific structural elements and their biological potency, particularly in the context of antifeedant activity. Eusiderin A, a neolignan isolated from Eusideroxylon zwagery, has been a subject of such investigations iiste.org. Chemical modifications of eusiderin A have been performed to understand how alterations affect its activity against insects like Epilachna sparsa iiste.orgiiste.org.

Research indicates that modifications to the aromatic ring of eusiderin A can significantly impact its antifeedant activity. For instance, demethylation of the methoxyl groups at positions C-5 and C-6 has been shown to lead to a significant increase in antifeedant activity compared to the parent compound iiste.orgiiste.org. These findings suggest that the presence of vicinal diol functionalities at C-5 and C-6 plays an important role in enhancing this specific biological effect iiste.orgiiste.org.

Furthermore, modifications to the allylic moiety of eusiderin A have also been explored in relation to antifeedant and antifungal properties iiste.orgrjpbcs.com. Studies have investigated the effect of altering the hydrophilicity of the allylic chain on activity iiste.orgrjpbcs.com. For example, oxidation of the allylic moiety has been explored as a method to increase hydrophilicity and potentially enhance antifungal potency rjpbcs.combenthamdirect.com. One study reported that an acetyl propylene (B89431) ester derivative of eusiderin A, synthesized via bromination and dehydrobromination of the allylic chain, showed antifungal activity against Trichophyton mentagrophytes rjpbcs.com. Another study involving the Wacker oxidation of the allylic chain of eusiderin A to produce 7,3'-epoxy-8,4'-oxyneolignane-1'-carboxylic acid also demonstrated antifungal activity against Trichophyton mentagrophytes benthamdirect.com.

The presence of the 1,4-benzodioxane motif is a common feature in eusiderins and related neolignans. Studies comparing the antiviral activity of eusiderin neolignans (eusiderins A, B, G, M, deallyl eusiderin A, and nitidanin), which contain the 1,4-benzodioxane motif but lack the chromanone motif, with silybin (B1146174) flavonolignans (which have both) suggest that the chromanone moiety is not essential for antiviral bioactivity, and eusiderin neolignans exhibited greater antiviral activity than silybin flavonolignans researchgate.netacs.orgresearchgate.net.

The following table summarizes some reported structure-activity relationships for eusiderin A derivatives in antifeedant assays:

| Compound | Structural Modification(s) | Antifeedant Activity (Relative to Eusiderin A) | Reference |

| Eusiderin A | Parent compound | Baseline | iiste.orgiiste.org |

| Derivative 3 | Demethylation at C-5 and C-6 | Significantly Increased | iiste.orgiiste.org |

| Derivative 2, 6, 7 | Demethylation on aromatic ring | Significantly Increased | iiste.org |

| Compound 4 | Modified allylic moiety (oxidated) | Eight times higher | iiste.org |

| Acetyl Propylene Ester Eusiderin A | Bromination and dehydrobromination of allylic chain | Showed antifungal activity against T. mentagrophytes | rjpbcs.com |

| 7,3'-epoxy-8,4'-oxyneolignane-1'-carboxylic acid | Wacker oxidation of allylic chain | Showed antifungal activity against T. mentagrophytes | benthamdirect.com |

Impact of Stereochemistry on Activity Profiles

The stereochemistry of eusiderin and its analogues, particularly the configuration at the chiral centers within the 1,4-benzodioxane ring, is a critical factor that can influence their biological activities researchgate.netresearchgate.netnih.govmdpi.comsemanticscholar.org. Eusiderins possess chiral centers, and different stereoisomers can exhibit distinct biological profiles due to variations in how they interact with biological targets.

Studies have focused on determining the absolute stereochemistry of various eusiderins, including eusiderins A, B, C, D, G, L, and M researchgate.netresearchgate.netnih.govmdpi.comsemanticscholar.org. Techniques such as Electronic Circular Dichroism (ECD) spectroscopy, optical rotation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy, including NOESY correlations, are employed for this purpose researchgate.netnih.govmdpi.com. For example, comparison of CD curves of natural neolignans has allowed for the assignment of specific configurations, such as the 2R,3R configuration to eusiderin and the 2R,3S configuration to eusiderin C and eusiderin D researchgate.netmdpi.com. The stereochemistry at C-3 in certain analogues has been determined by comparing optical rotations nih.gov.

While direct comparative studies detailing the difference in biological activity between specific enantiomers or diastereomers of eusiderin were not extensively detailed in the provided search results, the emphasis on determining and confirming the absolute stereochemistry in synthetic and isolation studies researchgate.netresearchgate.netnih.govmdpi.comsemanticscholar.org underscores its recognized importance in defining the specific properties of each eusiderin stereoisomer. The synthesis of enantiopure eusiderins and their analogues is an active area of research, facilitating further investigations into the stereochemical impact on their biological activities researchgate.netresearchgate.netucsb.edu.

For example, the absolute stereochemistry of eusiderins A and C has been confirmed, and the ECD and optical rotation data for several other eusiderins (B, G, L, and M) have been reported, which is essential for determining the stereochemistry of other compounds in this class researchgate.net. This detailed stereochemical characterization is a prerequisite for understanding how different spatial arrangements of atoms affect binding to biological targets and, consequently, the observed potency and selectivity.

| Compound | Proposed/Determined Stereochemistry | Method of Determination | Reference |

| Eusiderin | 2R,3R | Comparison of CD curves with natural neolignans | researchgate.netmdpi.com |

| Eusiderin C | 2R,3S | Comparison of CD curves with natural neolignans | researchgate.netmdpi.com |

| Eusiderin D | 2R,3S | Comparison of CD curves with natural neolignans | researchgate.netmdpi.com |

| Eusiderin A (1) | Confirmed absolute stereochemistry | ECD spectra, optical rotation, NMR | researchgate.net |

| Eusiderin C (20) | Confirmed absolute stereochemistry | ECD spectra, optical rotation, NMR | researchgate.net |

| Eusiderin B (2), G (25), L (23), M (5) | Absolute stereochemistry determined | ECD and optical rotation data reported | researchgate.net |

| Compound 6 (peltanolide F) | (3R,4S) | Optical rotation, NOESY, TDDFT-ECD | nih.gov |

| Compound 4 | C-3 S | Comparison of optical rotations | nih.gov |

| Compound 10 | C-3 R | Comparison of optical rotations | nih.gov |

Biological Activities and Preclinical Efficacy Research

Antifeedant Activity and Pest Control Implications

Eusiderin's role as a natural deterrent to herbivores is a key aspect of its biological profile. As a secondary metabolite, it is believed to contribute to the remarkable resistance of its source plant to insects and fungi.

Eusiderin A has demonstrated notable antifeedant properties against significant agricultural pests. Studies have shown its efficacy in deterring the feeding activities of Epilachna sparsa, a pest that can cause substantial damage to crops. phcogj.com At a concentration of 0.01%, Eusiderin A exhibited potent antifeedant activity against this beetle. phcogj.com Furthermore, at a concentration of 0.5%, it was found to prevent the soybean pest, Etiella zinckenella, from causing damage. phcogj.com

To explore and enhance this natural activity, researchers have synthesized several derivatives of Eusiderin A. These modifications aimed to understand the structure-activity relationship and improve the antifeedant potency. phcogj.comsemanticscholar.org Bioassays revealed that certain derivatives showed a significant increase in antifeedant activity against the 3rd instar larvae of E. sparsa when compared to the parent compound, Eusiderin A. phcogj.com

The antifeedant activities of eusiderin are ecologically significant, highlighting its role in the defense mechanisms of plants like Eusideroxylon zwageri. phcogj.com Plants produce a vast array of secondary metabolites that are not essential for primary growth but are crucial for survival and interaction with the environment. These compounds, including neolignans like eusiderin, can act as chemical defenses against herbivores. phcogj.com

By deterring insects from feeding, these compounds reduce the damage incurred by the plant, thereby protecting it from significant biomass loss and potential secondary infections at the sites of insect damage. The presence of potent antifeedants like Eusiderin A in the heartwood of E. zwageri is a primary reason for the wood's renowned durability and resistance to termites and other wood-decaying insects. phcogj.com This natural defense mechanism is a key area of interest for developing alternative, plant-based pest control strategies in agriculture. phcogj.com

Antifungal Properties and Plant/Human Pathogen Inhibition

Eusiderin has demonstrated a broad spectrum of antifungal activities, inhibiting fungi that are responsible for wood decay, plant diseases, and human skin infections.

The durability of ironwood is partly attributable to Eusiderin A's effectiveness against wood-decay fungi. Research has quantified its inhibitory action on the mycelial growth of key fungal species. At a concentration of 100 ppm, Eusiderin A was reported to cause significant inhibition of 66% against Tyromyces palustris (referred to as Tyromeces polutris in the study) and 52% against Coriolus versicolor. phcogj.com This inherent fungicidal property contributes to the wood's high classification as a durable timber, resistant to fungal decay. phcogj.com

Eusiderin I, another variant of the compound, has shown potent activity against several fungi that are pathogenic to plants. semanticscholar.orgresearchgate.netunpad.ac.id Studies using an agar well diffusion method tested Eusiderin I at low concentrations (3, 4, and 5 ppm) against common agricultural pathogens. semanticscholar.orgresearchgate.net The compound demonstrated remarkable inhibition against Fusarium oxysporum f. sp. lycopersici, Sclerotium rolfsii, and Rhizoctonia solani. semanticscholar.orgresearchgate.netunpad.ac.idresearchgate.net The most effective inhibition was observed at a concentration of 5 ppm. semanticscholar.orgresearchgate.netunpad.ac.id Specifically against S. rolfsii, Eusiderin I at 5 ppm achieved a 49.5% inhibition of colony growth. unja.ac.id

Inhibitory Activity of Eusiderin I Against Plant Pathogenic Fungi

| Pathogen | Concentration (ppm) | Colony Growth Inhibition (%) |

| Fusarium oxysporum f. sp. lycopersici | 5 | 49.80% |

| Sclerotium rolfsii | 5 | 49.5% |

| Rhizoctonia solani | 5 | 22.0% |

Data sourced from multiple studies investigating the antifungal effects of Eusiderin I. phcogj.comunja.ac.id

The antifungal spectrum of eusiderin extends to dermatophytes, which are fungi that cause infections of the skin, hair, and nails in humans. Eusiderin I has been identified as a potent inhibitor of Microsporum gypseum. phcogj.comresearchgate.netunja.ac.id In vitro tests showed that Eusiderin I strongly inhibited the growth of this fungus across a range of concentrations. phcogj.comunja.ac.id A concentration of 50 ppm was determined to be the IC50 value, meaning it is capable of inhibiting more than 50% of the fungal growth. researchgate.net At 100 ppm, Eusiderin I achieved a highly effective inhibition percentage of 93.9%. phcogj.comresearchgate.net The minimum inhibitory concentration (MIC) for Eusiderin I against M. gypseum was found to be 5 ppm. researchgate.net

Additionally, a derivative of Eusiderin A, 7,3'-epoxy-8,4'-oxyneolignane-1'-carboxylic acid, has demonstrated antifungal activity against Trichophyton mentagrophytes at a concentration of 50 ppm. researchgate.net These findings suggest that eusiderin and its modified forms could be potential candidates for the development of new antifungal treatments. phcogj.comresearchgate.net

Inhibitory Activity of Eusiderin I Against Microsporum gypseum

| Concentration (ppm) | Inhibition of Colony Growth |

| 5 | Minimum Inhibitory Concentration (MIC) |

| 50 | IC50 (Inhibits >50% of growth) |

| 100 | 93.9% Inhibition |

| 200 | High Inhibition |

Data from in vitro antifungal susceptibility tests of Eusiderin I. phcogj.comresearchgate.net

Antiviral Activity and Therapeutic Potential

There is a notable absence of scientific studies evaluating the in vitro or in vivo antiviral efficacy of the isolated compound Eusiderin. Consequently, no comparative studies with established antiviral agents exist in the public domain. The search for antiviral properties of extracts from its source plant, Eusideroxylon zwageri, also yielded no specific results, making it impossible to generate content for subsections 5.3.1 and 5.3.2.

Broader Preclinical Biological Investigations

Research into General Antimicrobial PropertiesThe most well-documented biological activity of Eusiderin is its antimicrobial effect, particularly against various fungi. Studies have demonstrated that Eusiderin I, a major neolignan component of Eusideroxylon zwageri (Bornean ironwood), exhibits potent antifungal activity against several plant pathogenic fungi.researchgate.netsemanticscholar.orgresearchgate.netresearcher.lifeResearch has shown its ability to inhibit the colony growth of fungi such as Fusarium oxysporum f. sp. lycopersici, Sclerotium rolfsii, and Rhizoctonia solani at low concentrations.researchgate.netresearchgate.netFurther studies have confirmed its effectiveness against the pathogenic fungus Microsporum gypseum, which can cause skin infections in humans, suggesting Eusiderin I as a potential antifungal candidate.phcogj.comphcogj.comresearchgate.net

Additionally, while not specific to the isolated Eusiderin compound, extracts and essential oils from its source, E. zwageri sawdust, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, including Multi-Drug Resistant Staphylococcus aureus (MRSA) and Escherichia coli. tandfonline.com

Below is a table summarizing the reported antifungal activity of Eusiderin I against various fungal species.

| Fungal Species | Type | Finding |

| Fusarium oxysporum f. sp. lycopersici | Plant Pathogen | Potent inhibition of colony growth. researchgate.netresearchgate.net |

| Sclerotium rolfsii | Plant Pathogen | Strong inhibitory activity. researchgate.netresearchgate.netresearcher.life |

| Rhizoctonia solani | Plant Pathogen | Potent antifungal activity. researchgate.netresearchgate.net |

| Microsporum gypseum | Human Pathogen | Effective inhibition of colony growth. phcogj.comresearchgate.net |

Exploration of Other Reported Biological EffectsDespite the clear antimicrobial data, there is a significant lack of research on other biological effects specifically attributed to the isolated Eusiderin compound.

Anti-inflammatory, Anticancer, and Antioxidant Effects: Direct studies on the anti-inflammatory, anticancer, or antioxidant properties of Eusiderin are not available in the reviewed literature. However, some research has been conducted on crude extracts of the source plant, Eusideroxylon zwageri. These extracts have demonstrated antioxidant activity through DPPH and superoxide radical scavenging assays. researchgate.netkoreascience.krwoodj.orgresearchgate.net Furthermore, one study noted cytotoxic activity of an E. zwageri extract against a human breast cancer cell line (T47D), and another mentioned the extract's regulatory effects in an inflammation model of human colon cells. researchgate.netumpr.ac.id It is crucial to note that these activities are reported for the entire plant extract and have not been specifically isolated or attributed to the Eusiderin compound itself.

Advanced Research Directions and Future Prospects

Mechanistic Studies of Eusiderin's Biological Actions

Understanding the precise mechanisms by which eusiderin exerts its biological effects is crucial for evaluating its potential therapeutic applications and guiding future research. This involves identifying the specific molecular targets it interacts with and the downstream signaling pathways that are consequently modulated.

Identification of Molecular Targets and Signaling Pathways

Research into the biological actions of natural compounds often involves identifying their molecular targets within cells and tissues. These targets can include enzymes, receptors, ion channels, or transcription factors. The interaction of a compound with its molecular target can then trigger or inhibit specific signaling pathways, leading to a cascade of biochemical events that ultimately manifest as a biological effect. While the provided search results offer general information on molecular targets and signaling pathways modulated by various natural compounds, specific detailed findings on eusiderin's direct molecular targets and the precise signaling pathways it influences are not extensively detailed in the provided snippets. However, the broader context of natural product research indicates that compounds like eusiderin could potentially interact with a range of targets involved in processes such as inflammation, cell growth, and defense mechanisms, similar to other studied natural compounds that modulate pathways like NF-κB, STAT3, MAPK, and PI3K/Akt scispace.commdpi.comsemanticscholar.orgfrontiersin.org. Further research is needed to specifically identify and validate the molecular targets and signaling pathways modulated by eusiderin.

Application of Computational Chemistry and In Silico Modeling for Predictive Insights

Computational chemistry and in silico modeling play a significant role in modern drug discovery and mechanistic studies. These methods can be used to predict the binding affinity of a compound to potential molecular targets, simulate molecular interactions, and gain insights into the potential biological activity of a molecule before extensive experimental work is conducted indianabiosciences.orgeurofinsdiscovery.comnih.govscielo.org.mx. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can help to:

Predict potential binding sites on target proteins indianabiosciences.orgnih.gov.

Estimate the strength of the interaction between eusiderin and its putative targets indianabiosciences.org.

Design and predict the properties of eusiderin analogs with potentially improved activity or specificity indianabiosciences.orgnih.gov.

Filter large databases of compounds to identify potential leads (virtual screening) indianabiosciences.orgscielo.org.mx.

Applying these computational approaches to eusiderin could provide valuable predictive insights into its possible molecular targets and the nature of its interactions, thereby guiding experimental validation efforts.

Innovative Approaches in Eusiderin Synthesis and Analog Development

Developing efficient and sustainable synthesis methods for eusiderin and its analogs is important for research and potential applications. Traditional chemical synthesis can sometimes involve harsh conditions or produce significant waste. Innovative approaches focus on minimizing environmental impact and improving efficiency.

Development of Green Chemistry Methodologies for Eusiderin Production

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes acs.orgsynthiaonline.com. Applying green chemistry methodologies to eusiderin synthesis would involve:

Using safer solvents or solvent-free reactions synthiaonline.com.

Minimizing waste generation through atom-economical reactions acs.org.

Employing catalytic reagents instead of stoichiometric ones acs.org.

Designing energy-efficient processes.

Utilizing renewable feedstocks where possible.

While specific green chemistry methodologies for eusiderin production are not detailed in the provided snippets, the general principles of green chemistry are being applied to the synthesis of various compounds, including other natural products and heterocycles synthiaonline.comfrontiersin.orgbenthamscience.com. The development of such methods for eusiderin would contribute to more sustainable and environmentally friendly production.

Exploration of Biocatalytic and Chemo-enzymatic Synthesis Routes

Biocatalysis, utilizing enzymes or whole cells to catalyze chemical reactions, offers a powerful approach for the synthesis of complex molecules with high selectivity and under mild conditions nih.govbeilstein-journals.org. Chemo-enzymatic synthesis combines the strengths of both chemical and enzymatic transformations beilstein-journals.org. Exploring biocatalytic and chemo-enzymatic routes for eusiderin synthesis could offer several advantages:

Improved stereo- and regioselectivity, which is often challenging to achieve with traditional chemical methods beilstein-journals.org.

Milder reaction conditions (temperature, pressure, pH), reducing energy consumption and minimizing degradation of sensitive molecules nih.gov.

Reduced use of hazardous chemical reagents and solvents, aligning with green chemistry principles nih.govfrontiersin.org.

Potential for novel synthetic pathways that are not easily accessible through chemical synthesis alone beilstein-journals.org.

Biocatalytic and chemo-enzymatic approaches have been successfully applied to the synthesis of various natural products and their derivatives nih.govbeilstein-journals.orgfrontiersin.orgcore.ac.uknih.gov. Investigating the use of specific enzymes or engineered microorganisms for key steps in eusiderin synthesis or for the production of eusiderin precursors holds promise for developing more efficient and sustainable synthesis routes.

Biotechnological Production and Metabolic Engineering of Eusiderin

Biotechnological production involves using biological systems, such as microorganisms or plants, to produce chemical compounds. Metabolic engineering aims to optimize these biological systems by modifying metabolic pathways to enhance the production of a desired compound consensus.appnih.gov.

Applying biotechnological production and metabolic engineering to eusiderin could involve:

Identifying and engineering the genes and enzymes involved in the natural biosynthesis of eusiderin in plants like Virola and Aniba wikipedia.orgdntb.gov.ua.

Introducing these biosynthetic pathways into suitable host organisms, such as bacteria, yeast, or plant cell cultures, to serve as "microbial cell factories" or plant biofactories for eusiderin production nih.govmdpi.com.

Optimizing the metabolic flux in the host organism to increase the yield of eusiderin through genetic modifications and process optimization consensus.appnih.gov.

Exploring the potential of using approaches like synthetic biology to design novel pathways for eusiderin production consensus.app.

Metabolic engineering has been successfully applied to enhance the production of various plant secondary metabolites and other valuable chemicals in microorganisms and plants consensus.appnih.govdntb.gov.uamdpi.comscispace.com. This approach could offer a sustainable and potentially scalable alternative to extraction from natural sources or chemical synthesis for the production of eusiderin.

Advancements in Plant Cell Culture for Sustainable Supply

Traditional methods of obtaining plant-derived compounds like eusiderin often rely on harvesting from natural plant populations, which can be unsustainable and subject to environmental variables. Plant cell culture technology presents a promising alternative for the sustainable and reliable production of valuable plant-derived ingredients. This method involves growing plant cells in controlled environments, such as bioreactors, bypassing the need for extensive farmland and reducing water usage and environmental impact. cultivated-x.com Plant cell culture allows for a controlled production independent of seasons and weather, and minimizes the risk of contamination from pesticides. mibellebiochemistry.com It is particularly valuable for obtaining raw materials from rare or endangered species in a sustainable way. mibellebiochemistry.com While the search results did not specifically detail advancements in plant cell culture for Eusiderin, the general principles and successes in culturing other plant cells for valuable compounds suggest this is a viable and actively researched area for sustainable supply. Companies are actively developing plant cell cultivation technologies for various high-demand plant-derived products, highlighting the potential for this approach to be applied to compounds like eusiderin. cultivated-x.commilltrust.com

Genetic Manipulation for Enhanced Biosynthesis in Host Systems

Genetic manipulation, also known as genetic engineering, offers a powerful tool to enhance the biosynthesis of secondary metabolites like eusiderin in plant host systems or even in microorganisms. This involves the direct modification of genes related to the biosynthesis of these compounds. mdpi.comnih.gov Metabolic engineering has proven effective in manipulating biosynthetic pathways by increasing or decreasing the expression of selected genes. mdpi.com Transgenic plants can serve as efficient systems for producing specific secondary metabolites. mdpi.comnih.gov While specific studies on the genetic manipulation for enhanced eusiderin biosynthesis were not prominently featured in the search results, the broader field of using genetic engineering and bioreactors for producing secondary metabolites on an industrial scale is well-established and actively researched. mdpi.comnih.gov This indicates a strong potential for applying these techniques to eusiderin production by identifying and manipulating the genes involved in its biosynthetic pathway. Challenges and advancements in genetic manipulation of microorganisms, such as Streptomyces species which are prolific producers of natural products, also provide insights into potential strategies for enhancing the production of complex molecules like neolignans through biotechnology. mdpi.comrsc.org

Ecological and Agricultural Applications of Eusiderin

Eusiderin's natural occurrence in plants suggests potential roles in mediating interactions within ecosystems, particularly concerning insects and fungi. These ecological functions point towards possible agricultural applications.

Further Understanding of Plant-Insect and Plant-Fungi Interactions

Plants produce a diverse array of compounds, including phenolics and terpenoids, which play significant roles in their interactions with herbivores and microorganisms. nih.gov Eusiderin, as a neolignan, falls within the category of phenolic compounds. These plant-derived chemicals can act as defenses against insect feeding and fungal pathogens. nih.govscribd.com Research has shown that eusiderin A exhibits antifeedant activity against certain horticultural crop pests, such as Epilachna sparsa. unja.ac.id It has also been reported to prevent damage from insects like Etiella zinckenella on soybeans. sphinxsai.com This suggests that eusiderin plays a role in the plant's defense mechanisms against insect herbivory.

Furthermore, eusiderin has demonstrated antifungal properties. Eusiderin I, a major component of Eusideroxylon zwageri, has shown potent antifungal activity against several plant pathogenic fungi, including Fusarium oxysporum f. sp. lycopersici, Sclerotium roefsii, and Rhizoctonia solani. sphinxsai.comresearchgate.net The concentration of eusiderin I influenced its inhibitory activity against these fungi. sphinxsai.com The durability of E. zwageri wood, known for its resistance to wood-decayed insects and fungi, is attributed in part to the presence of eusiderin I, indicating its ecological function in protecting the plant. sphinxsai.com Understanding these interactions at a deeper level, including the specific mechanisms by which eusiderin affects insects and fungi and the plant's biosynthetic response to these pressures, is an ongoing area of research. nih.govmdpi.com

Potential for Development as Environmentally Friendly Biopesticides

The demonstrated antifeedant and antifungal activities of eusiderin highlight its potential for development as an environmentally friendly biopesticide. unja.ac.id Biopesticides, derived from natural sources, are often seen as safer alternatives to synthetic chemical pesticides, with potentially lower environmental impact. researchgate.net The potent antifeedant activity of eusiderin A against Epilachna sparsa at low concentrations suggests its efficacy as an insecticide. unja.ac.id Similarly, the significant inhibition of plant pathogenic fungal growth by eusiderin I indicates its promise as a natural fungicide. sphinxsai.comresearchgate.net

Further research is needed to fully explore the potential of eusiderin and its derivatives as biopesticides. This includes detailed studies on their spectrum of activity against various pests and pathogens, their modes of action, formulation for agricultural use, and environmental persistence and non-target effects. The development of eusiderin-based biopesticides could offer sustainable solutions for crop protection, reducing reliance on synthetic chemicals and contributing to more environmentally conscious agricultural practices.

Antifungal Activity of Eusiderin I against Plant Pathogenic Fungi sphinxsai.comresearchgate.net

| Fungal Species | Eusiderin I Concentration (ppm) | Inhibition of Colony Growth (%) |

| Fusarium oxysporum f. sp. lycopersici | 3 | Not specified |

| Fusarium oxysporum f. sp. lycopersici | 4 | Not specified |

| Fusarium oxysporum f. sp. lycopersici | 5 | 49.80 |

| Sclerotium roefsii | 3 | Not specified |

| Sclerotium roefsii | 4 | Not specified |

| Sclerotium roefsii | 5 | 49.55 |

| Rhizoctonia solani | 3 | Not specified |

| Rhizoctonia solani | 4 | Not specified |

| Rhizoctonia solani | 5 | 21.95 |

| Gliocladium fimbriatum | 3, 4, 5 | No inhibition |

Note: Data compiled from research findings on the antifungal activity of Eusiderin I. sphinxsai.comresearchgate.net

Q & A

Q. What methodologies are recommended for the structural elucidation of eusiderin and its derivatives?

To determine the structure of eusiderin and related neolignans, researchers should employ a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying functional groups and connectivity, while circular dichroism (CD) spectroscopy can resolve stereochemical configurations, particularly for erythro-8,4'-oxyneolign-8'-enes . X-ray crystallography may supplement these methods for absolute configuration confirmation. For novel derivatives, high-resolution mass spectrometry (HRMS) is essential to verify molecular formulas.

Q. What synthetic challenges arise during the preparation of eusiderin analogs, and how can they be addressed?

Eusiderin’s synthesis often involves oxidative coupling reactions, such as Ag₂O-mediated dimerization of phenolic precursors, which requires precise control of reaction conditions (e.g., solvent, temperature) to avoid undesired byproducts . Stereoselectivity poses a major challenge; asymmetric synthesis strategies, including chiral catalysts or enantioselective cyclization, are recommended to achieve target configurations . Intermediate characterization via thin-layer chromatography (TLC) and iterative purification (e.g., Sephadex LH-20 gel chromatography) ensures product integrity .

Q. How can researchers evaluate the bioactivity of eusiderin in preclinical models?

Standardized in vitro assays include nitric oxide (NO) inhibition in LPS-induced RAW 264.7 macrophages to assess anti-inflammatory potential (e.g., Griess method) and antifungal susceptibility testing against pathogens like Trichophyton mentagrophytes . Dose-response curves (IC₅₀ calculations) and cytotoxicity controls (e.g., MTT assays) are mandatory to confirm specificity. For in vivo studies, murine models of inflammation or infection should follow ARRIVE guidelines for ethical and reproducible design .

Advanced Research Questions

Q. How can contradictory pharmacological data for eusiderin analogs be resolved?

Discrepancies in bioactivity may stem from structural variations (e.g., stereochemistry, substituent positions) or assay conditions (e.g., cell line viability, solvent effects). Researchers should:

Q. What strategies are effective for studying the stereochemical influence on eusiderin’s biological activity?

Configurational assignments via CD spectroscopy and molecular docking simulations can correlate stereochemistry with target binding (e.g., enzyme active sites) . Enantiomer-specific bioactivity assays are necessary; for example, testing (-)-eusiderin A versus its (+)-counterpart in dose-matched experiments. Chiral HPLC or supercritical fluid chromatography (SFC) enables enantiomeric resolution prior to testing .

Q. Which analytical techniques are optimal for quantifying eusiderin in complex matrices (e.g., plant extracts)?

High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (LC-MS/MS) provides sensitivity and specificity. For quantification, validate methods using spike-recovery experiments and internal standards (e.g., deuterated analogs). Matrix effects should be minimized via solid-phase extraction (SPE) or QuEChERS cleanup .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in eusiderin studies?

- Document all synthesis steps, including solvent purity, catalyst loadings, and reaction times, in compliance with the Beilstein Journal of Organic Chemistry guidelines .

- Report negative results (e.g., failed coupling reactions) to inform future optimization.

- Share raw spectral data and chromatograms in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What ethical considerations apply to in vivo studies involving eusiderin-derived compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。